molecular formula C14H12BrClN2OS B251570 N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No. B251570
M. Wt: 371.7 g/mol
InChI Key: HDMQQQASTBIVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. BCS-1 belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. Additionally, N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been shown to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent antimicrobial and anticancer properties. However, N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide. One area of interest is the development of more effective synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide and to identify potential molecular targets for its therapeutic applications. Finally, more research is needed to explore the potential use of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves the reaction of 4-chlorothiophenol with 5-bromo-6-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-chlorosuccinimide (NCS) to yield N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide.

Scientific Research Applications

N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against a range of bacterial and fungal strains. Additionally, N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been investigated for its anticancer properties and has shown promising results in vitro.

properties

Molecular Formula

C14H12BrClN2OS

Molecular Weight

371.7 g/mol

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide

InChI

InChI=1S/C14H12BrClN2OS/c1-9-12(15)6-7-13(17-9)18-14(19)8-20-11-4-2-10(16)3-5-11/h2-7H,8H2,1H3,(H,17,18,19)

InChI Key

HDMQQQASTBIVPJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)Br

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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